2-Pyrimidinemethanamine
Overview
Description
2-Pyrimidinemethanamine is an organic compound with the molecular formula C5H7N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity .
Scientific Research Applications
2-Pyrimidinemethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals
Safety and Hazards
2-Pyrimidinemethanamine may cause skin and eye irritation, and may cause respiratory irritation if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Mechanism of Action
Target of Action
It is known that 2-pyrimidinemethanamine is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that pyrimidine derivatives like this compound often inhibit the dihydrofolate reductase of plasmodia, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for dna synthesis and cell multiplication .
Biochemical Pathways
This compound likely affects the purine and pyrimidine biosynthesis pathways. These pathways are crucial for the synthesis of nucleic acids (RNA and DNA), regulation of enzymatic reactions, and as a source of energy . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature and proceed via two conceptually different biochemical strategies .
Pharmacokinetics
General principles of pharmacokinetics suggest that the compound would be well absorbed, distributed to various tissues (such as the kidneys, lung, liver, and spleen), metabolized, and excreted in the urine .
Result of Action
Given its potential role in inhibiting dihydrofolate reductase, it could lead to a decrease in dna synthesis and cell multiplication .
Biochemical Analysis
Biochemical Properties
2-Pyrimidinemethanamine plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in metabolic pathways, thereby altering the cell’s metabolic state. Additionally, it can impact cell signaling by interacting with receptors or signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves several key interactions. It can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their function. For instance, this compound has been found to inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, such as cellular damage or apoptosis. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal model .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can affect its activity and function. For instance, its interaction with certain transporters can lead to its accumulation in specific tissues, influencing its overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pyrimidinemethanamine can be synthesized through several methods. One common approach involves the reaction of pyrimidine with formaldehyde and ammonia under controlled conditions. This method typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and crystallization to purify the final product. Safety measures are crucial due to the reactivity of the chemicals involved .
Chemical Reactions Analysis
Types of Reactions: 2-Pyrimidinemethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amines .
Comparison with Similar Compounds
2-Pyridinemethanamine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Aminomethylpyridine: Another related compound with similar reactivity and applications.
Uniqueness: 2-Pyrimidinemethanamine is unique due to its specific structure, which allows for distinct reactivity and interaction with biological targets. Its pyrimidine ring provides different electronic properties compared to pyridine derivatives, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
pyrimidin-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-4-5-7-2-1-3-8-5/h1-3H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSKZJGILXBSFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405311 | |
Record name | 2-pyrimidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75985-45-4 | |
Record name | 2-pyrimidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75985-45-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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